Cas no 1566146-12-0 (1-(2,3-Dihydro-1-benzofuran-2-yl)-2-methylbutan-1-one)

1-(2,3-Dihydro-1-benzofuran-2-yl)-2-methylbutan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1566146-12-0
- AKOS020941560
- 1-(2,3-DIHYDRO-1-BENZOFURAN-2-YL)-2-METHYLBUTAN-1-ONE
- EN300-745070
- 1-Butanone, 1-(2,3-dihydro-2-benzofuranyl)-2-methyl-
- 1-(2,3-Dihydro-1-benzofuran-2-yl)-2-methylbutan-1-one
-
- Inchi: 1S/C13H16O2/c1-3-9(2)13(14)12-8-10-6-4-5-7-11(10)15-12/h4-7,9,12H,3,8H2,1-2H3
- InChI Key: JWHOXTRWBSHUTJ-UHFFFAOYSA-N
- SMILES: O1C2C=CC=CC=2CC1C(C(C)CC)=O
Computed Properties
- Exact Mass: 204.115029749g/mol
- Monoisotopic Mass: 204.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 26.3Ų
1-(2,3-Dihydro-1-benzofuran-2-yl)-2-methylbutan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-745070-0.5g |
1-(2,3-dihydro-1-benzofuran-2-yl)-2-methylbutan-1-one |
1566146-12-0 | 95% | 0.5g |
$739.0 | 2024-05-23 | |
Enamine | EN300-745070-2.5g |
1-(2,3-dihydro-1-benzofuran-2-yl)-2-methylbutan-1-one |
1566146-12-0 | 95% | 2.5g |
$1509.0 | 2024-05-23 | |
Enamine | EN300-745070-0.1g |
1-(2,3-dihydro-1-benzofuran-2-yl)-2-methylbutan-1-one |
1566146-12-0 | 95% | 0.1g |
$678.0 | 2024-05-23 | |
Enamine | EN300-745070-5.0g |
1-(2,3-dihydro-1-benzofuran-2-yl)-2-methylbutan-1-one |
1566146-12-0 | 95% | 5.0g |
$2235.0 | 2024-05-23 | |
Enamine | EN300-745070-10.0g |
1-(2,3-dihydro-1-benzofuran-2-yl)-2-methylbutan-1-one |
1566146-12-0 | 95% | 10.0g |
$3315.0 | 2024-05-23 | |
Enamine | EN300-745070-1.0g |
1-(2,3-dihydro-1-benzofuran-2-yl)-2-methylbutan-1-one |
1566146-12-0 | 95% | 1.0g |
$770.0 | 2024-05-23 | |
Enamine | EN300-745070-0.05g |
1-(2,3-dihydro-1-benzofuran-2-yl)-2-methylbutan-1-one |
1566146-12-0 | 95% | 0.05g |
$647.0 | 2024-05-23 | |
Enamine | EN300-745070-0.25g |
1-(2,3-dihydro-1-benzofuran-2-yl)-2-methylbutan-1-one |
1566146-12-0 | 95% | 0.25g |
$708.0 | 2024-05-23 |
1-(2,3-Dihydro-1-benzofuran-2-yl)-2-methylbutan-1-one Related Literature
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Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
Additional information on 1-(2,3-Dihydro-1-benzofuran-2-yl)-2-methylbutan-1-one
Recent Advances in the Study of 1-(2,3-Dihydro-1-benzofuran-2-yl)-2-methylbutan-1-one (CAS: 1566146-12-0)
The compound 1-(2,3-Dihydro-1-benzofuran-2-yl)-2-methylbutan-1-one (CAS: 1566146-12-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the synthetic versatility of 1-(2,3-Dihydro-1-benzofuran-2-yl)-2-methylbutan-1-one, with researchers developing novel methodologies to optimize its production. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient, high-yield synthesis route using palladium-catalyzed cross-coupling reactions, which significantly improved the scalability of the compound for further pharmacological evaluation.
In terms of biological activity, preliminary in vitro studies have shown promising results. The compound exhibits selective inhibition of certain kinase enzymes implicated in inflammatory pathways, with IC50 values in the low micromolar range. This suggests potential applications in the treatment of chronic inflammatory diseases, although further optimization of its pharmacokinetic properties is required.
Structural-activity relationship (SAR) studies have been particularly insightful. Researchers have identified that the 2-methylbutan-1-one moiety plays a crucial role in binding affinity, while modifications to the dihydrobenzofuran ring system can significantly alter metabolic stability. These findings, reported in a 2024 ACS Chemical Biology paper, provide a roadmap for future derivative development.
From a drug development perspective, recent pharmacokinetic studies in rodent models have revealed moderate oral bioavailability (approximately 40%) and a half-life suitable for once-daily dosing. However, challenges remain in addressing first-pass metabolism issues, with current research focusing on prodrug strategies to improve these characteristics.
The safety profile of 1-(2,3-Dihydro-1-benzofuran-2-yl)-2-methylbutan-1-one appears favorable in early toxicological assessments. A 2023 study in Toxicology Reports reported no significant organ toxicity at therapeutic doses, though comprehensive safety pharmacology studies are still ongoing.
Looking forward, several pharmaceutical companies have included this compound in their preclinical pipelines, particularly for autoimmune and inflammatory indications. Patent activity surrounding derivatives of this core structure has increased markedly in the past two years, indicating growing commercial interest in this chemical scaffold.
In conclusion, 1-(2,3-Dihydro-1-benzofuran-2-yl)-2-methylbutan-1-one represents an exciting area of research in medicinal chemistry. While challenges remain in optimizing its drug-like properties, the compound's unique pharmacological profile and synthetic accessibility make it a promising candidate for further development. Future research directions likely include the exploration of additional therapeutic targets and the development of improved formulations to enhance bioavailability.
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